![molecular formula C20H16F2N4O3S B2400825 N-(3-fluoro-4-methoxybenzyl)-N-(4-fluorophenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide CAS No. 1251594-56-5](/img/structure/B2400825.png)
N-(3-fluoro-4-methoxybenzyl)-N-(4-fluorophenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(3-fluoro-4-methoxybenzyl)-N-(4-fluorophenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide” is a compound that has been studied for its potential applications in the field of medicine. It has been found to suppress the production of cytokines and oxygen radicals by human peripheral blood leukocytes in vitro . This compound is part of a novel class of compounds originated from a structure-based virtual screening made on IDO1 active site .
Molecular Structure Analysis
The molecular structure of this compound is based on a [1,2,4]triazolo[4,3-a]pyridine scaffold . This scaffold is a part of the compound’s structure that is responsible for its biological activity. The scaffold is often used as a starting point in the design of new drugs.
Aplicaciones Científicas De Investigación
Anticancer Activity
N-(6-(2-Methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide and its derivatives have shown promising anticancer effects. The modification of these compounds, such as replacing the acetamide group with alkylurea, has resulted in potent antiproliferative activities against several human cancer cell lines. These modifications have significantly reduced acute oral toxicity while retaining inhibitory activity against PI3Ks and mTOR, indicating potential as effective anticancer agents with lower toxicity (Wang et al., 2015).
Antimalarial Agents
A novel series of [1,2,4]triazolo[4,3-a]pyridines bearing a sulfonamide fragment has been investigated as potential antimalarial agents. Through virtual library design, synthesis, and in vitro evaluation against Plasmodium falciparum, several compounds have demonstrated good antimalarial activity. This research provides a foundation for future antimalarial drug discovery programs (Karpina et al., 2020).
Herbicidal Activity
The synthesis and evaluation of triazolopyrimidine sulfonamides have revealed significant herbicidal activity. One such compound, N-2,6-difluorophenyl-5-methoxy-1,2,4-triazolo[1,5-a]pyrimidine-2-sulfonamide, has shown comparable in vivo post-emergent herbicidal activity to existing herbicides against broad-leaf weeds while being safe for rice, maize, and wheat. This suggests its potential as a new herbicide candidate (Chen et al., 2009).
Antimicrobial Activity
A variety of novel sulfone derivatives containing a [1,2,4]triazolo[4,3-a]pyridine moiety have been synthesized and characterized. Some of these derivatives displayed good antifungal activities and insecticidal activity, indicating their potential in developing new antimicrobial agents (Xu et al., 2017).
Inhibition of Tubulin Polymerization
Studies on sulfonamide drugs binding to the colchicine site of tubulin have indicated that certain sulfonamide compounds inhibit tubulin polymerization. This property is significant for the development of new therapeutic agents targeting cancer cells by disrupting their microtubule functions (Banerjee et al., 2005).
Mecanismo De Acción
The mechanism of action of this compound is related to its ability to inhibit the production of cytokines and oxygen radicals by human peripheral blood leukocytes . This suggests that the compound could have potential applications in the treatment of diseases where these biological processes play a key role .
Direcciones Futuras
The future directions for research on this compound could include further investigation of its potential medical applications, particularly in the treatment of diseases where the production of cytokines and oxygen radicals plays a key role . Additionally, more research could be done to fully understand the synthesis process, chemical reactions, physical and chemical properties, and safety and hazards associated with this compound.
Propiedades
IUPAC Name |
N-[(3-fluoro-4-methoxyphenyl)methyl]-N-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F2N4O3S/c1-29-18-9-4-14(11-17(18)22)12-26(16-7-5-15(21)6-8-16)30(27,28)19-3-2-10-25-13-23-24-20(19)25/h2-11,13H,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQICPTXFAMUNIC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN(C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CN4C3=NN=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F2N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-fluoro-4-methoxyphenyl)methyl]-N-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-(4-chlorophenyl)-9-(3,4-dimethoxybenzyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2400746.png)
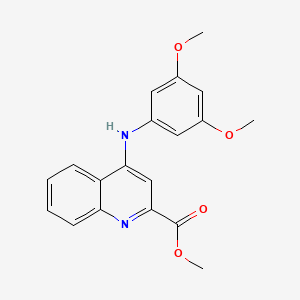
![(Z)-5-bromo-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2400748.png)
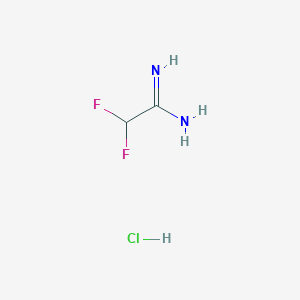
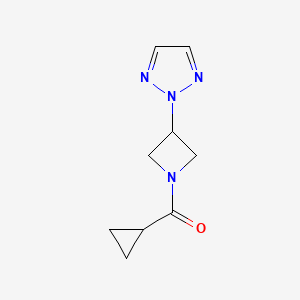
![2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2400753.png)
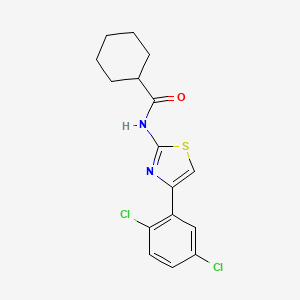
![N-[3-chloro-4-(methylsulfanyl)phenyl]-2-fluoropyridine-4-carboxamide](/img/structure/B2400757.png)
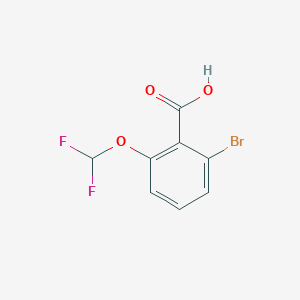
![N-(5-chloro-2-methoxyphenyl)-2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2400760.png)
![5-[(3-fluorophenyl)sulfonyl]-1-methyl-3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B2400763.png)